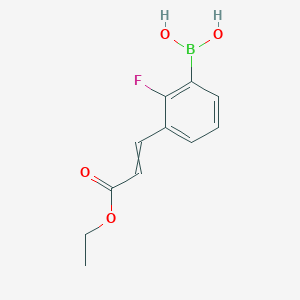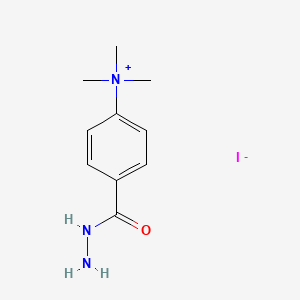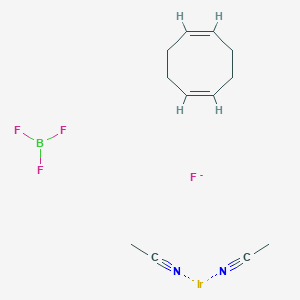
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic compound with the molecular formula C12H18BF4IrN2. It is commonly used in various chemical reactions and research applications due to its unique properties and reactivity. The compound is characterized by the presence of iridium coordinated with acetonitrile and 1,5-cyclooctadiene ligands, along with a tetrafluoroborate counterion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate typically involves the reaction of iridium complexes with acetonitrile and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
化学反応の分析
Types of Reactions
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the iridium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the acetonitrile or 1,5-cyclooctadiene ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
科学的研究の応用
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate has numerous scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and carbonylation reactions
Industry: The compound is used in industrial chemistry for thin film deposition, LED manufacturing, and other applications requiring high-purity organometallic reagents
作用機序
The mechanism of action of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate involves the coordination of the iridium center with various ligands, which facilitates different chemical reactions. The iridium center can undergo changes in oxidation state, allowing it to participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric properties of the coordinated ligands, which can modulate the iridium center’s reactivity and selectivity in different reactions .
類似化合物との比較
Similar Compounds
Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate: Similar in structure but lacks the acetonitrile ligands.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Similar structure but with rhodium instead of iridium.
Uniqueness
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is unique due to the presence of both acetonitrile and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This combination enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in both research and industrial applications .
特性
分子式 |
C12H18BF4IrN2- |
|---|---|
分子量 |
469.31 g/mol |
IUPAC名 |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;trifluoroborane;fluoride |
InChI |
InChI=1S/C8H12.2C2H3N.BF3.FH.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3)4;;/h1-2,7-8H,3-6H2;2*1H3;;1H;/p-1/b2-1-,8-7-;;;;; |
InChIキー |
ANGHFNANEROVEF-XRGHXPOKSA-M |
異性体SMILES |
B(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[F-].[Ir] |
正規SMILES |
B(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[F-].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


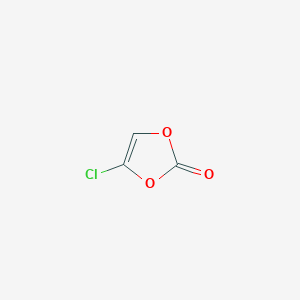
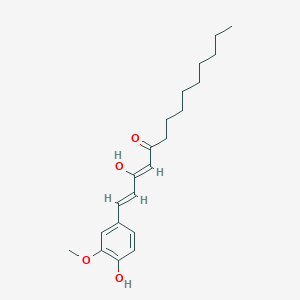

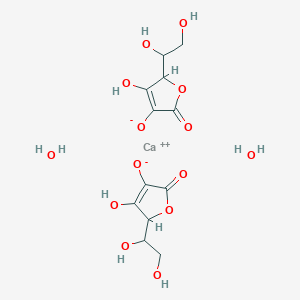
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
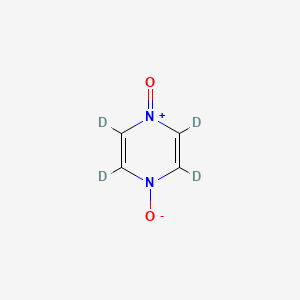
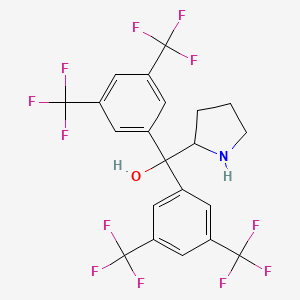
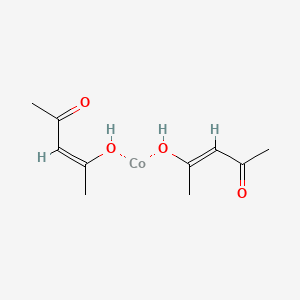
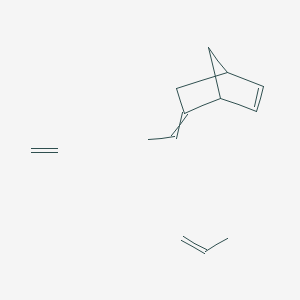
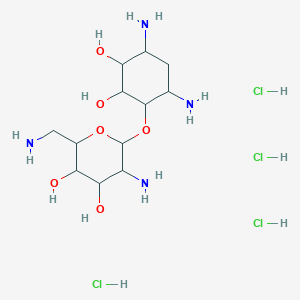
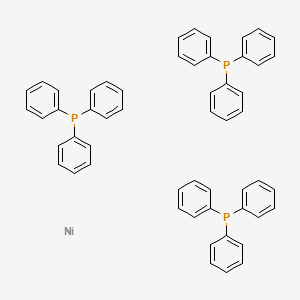
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
